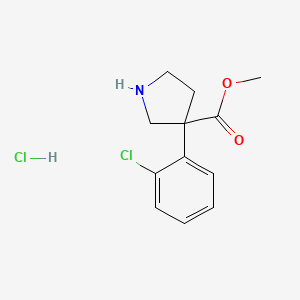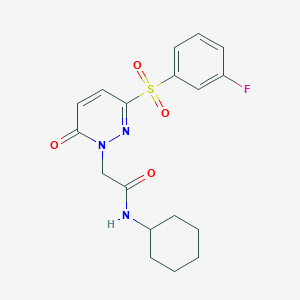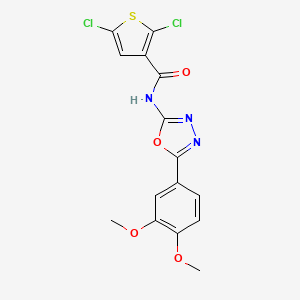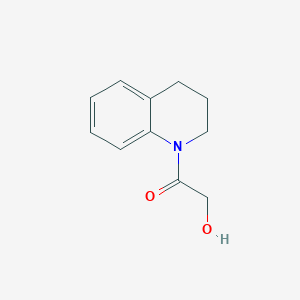
Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a chlorophenyl group and a carboxylate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidines can generally be synthesized through various methods such as the N-heterocyclization of primary amines with diols . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors .Applications De Recherche Scientifique
Chemical Alkylation and Synthesis
Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride is an effective alkylating agent for a variety of five-membered aromatic heterocycles. It has been utilized in the synthesis of novel aziridine esters, showcasing its potential in creating complex molecular architectures. Specifically, its reactions with heterocycles bearing an α-carbonyl substituent lead to the formation of pyrroloimidazoles, a class of compounds with significant synthetic interest due to their potential pharmaceutical applications. This demonstrates the compound's utility in facilitating complex transformations and generating structurally diverse molecules (Alves et al., 2000).
Structural and Spectral Analysis
Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride has also been pivotal in advancing our understanding of chemical structure and reactivity through detailed structural and spectral analyses. Studies focusing on related compounds have employed various spectroscopic techniques to elucidate the stereochemistry and electronic properties of novel synthetic molecules. For instance, the crystal structure and spectral data of synthesized compounds provide insights into the electronic interactions within molecules and the influence of substituents on molecular behavior. This contributes to a deeper understanding of chemical reactivity and the design of molecules with desired properties (Sivakumar et al., 1995).
Antimicrobial Activity
Research on derivatives of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride has expanded into the exploration of their antimicrobial properties. A novel compound synthesized from this chemical precursor demonstrated significant antimicrobial activity against a range of bacterial and mycobacterial strains. This highlights the potential of such compounds in the development of new antimicrobial agents, contributing to the ongoing battle against resistant bacterial infections. The investigation into the antimicrobial efficacy of these compounds is crucial for identifying new therapeutic options in a landscape where antibiotic resistance is a growing concern (Nural et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-16-11(15)12(6-7-14-8-12)9-4-2-3-5-10(9)13;/h2-5,14H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVKKGFGUAHLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535034.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2535035.png)
![N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine](/img/structure/B2535037.png)
![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2535038.png)



![2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2535044.png)

![N-(2-(dimethylamino)ethyl)-7-methoxy-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2535046.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2535049.png)
